molecular formula C11H20O2 B3103424 2,2-Dimethyl-hept-6-enoic acid ethyl ester CAS No. 143958-75-2

2,2-Dimethyl-hept-6-enoic acid ethyl ester

Cat. No. B3103424
M. Wt: 184.27 g/mol
InChI Key: QZENFFXGFBABAU-UHFFFAOYSA-N
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Patent
US08252820B2

Procedure details

To a solution of 2,2-dimethyl-hept-6-enoic acid ethyl ester (600 mg, 3.3 mmol) in MeOH (10 mL) is added 6N NaOH (5 mL) and the suspension is stirred at RT for 18 h. The solution is acidified with 1N HCl and extracted with EtOAc. The organic layer is dried, filtered and the solvent is removed under reduced pressure to afford the product which is used directly in the next step.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]([CH3:12])([CH3:11])[CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10])C.[OH-].[Na+].Cl>CO>[CH3:11][C:5]([CH3:12])([CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10])[C:4]([OH:13])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)OC(C(CCCC=C)(C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the product which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC(C(=O)O)(CCCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.